8-[3-(3-ethoxyphenoxy)propoxy]quinoline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
8-[3-(3-ethoxyphenoxy)propoxy]quinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO3/c1-2-22-17-9-4-10-18(15-17)23-13-6-14-24-19-11-3-7-16-8-5-12-21-20(16)19/h3-5,7-12,15H,2,6,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCEFQDATMRUYMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC=C1)OCCCOC2=CC=CC3=C2N=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Computational Chemistry and Molecular Modeling Studies
Conformational Analysis and Molecular Dynamics Simulations
Ligand Conformation in Theoretical Biological Environments
There is currently no published research detailing the conformational behavior of 8-[3-(3-ethoxyphenoxy)propoxy]quinoline in simulated biological environments. Such studies, which would typically involve molecular dynamics simulations in explicit or implicit solvent models, are crucial for understanding the flexibility of the molecule and the range of shapes it can adopt. This information is fundamental for predicting how the compound might interact with biological macromolecules.
Energy Minimization and Stability Assessments
Similarly, specific data on the energy minimization and thermodynamic stability of different conformers of this compound are not found in the current body of scientific literature. These calculations are essential for identifying the most stable, low-energy conformations of the molecule, which are often the most relevant for biological activity.
Molecular Docking Simulations
Identification of Potential Biological Targets (e.g., Enzymes, Receptors, Nucleic Acids)
No studies have been published that utilize molecular docking to screen this compound against a panel of biological targets. Such in silico techniques are pivotal in the early stages of drug discovery for identifying potential protein or nucleic acid partners for a small molecule, thereby hypothesizing its mechanism of action.
Prediction of Binding Modes and Interaction Energies
Without identified biological targets, there are consequently no reports on the predicted binding modes or the calculation of binding interaction energies for this compound. These predictions are vital for understanding the specific molecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that would stabilize the ligand-target complex.
In Silico Screening against Relevant Protein Databases
A comprehensive in silico screening of this compound against large protein databases (like the Protein Data Bank - PDB) has not been documented. This type of large-scale computational screening is a powerful tool for drug repurposing and for discovering novel biological activities for a compound.
Quantum Chemical Calculations
Quantum chemical calculations are powerful tools to elucidate the electronic properties and reactivity of molecules. By employing methods like Density Functional Theory (DFT), we can gain a deeper understanding of the molecular structure and behavior of this compound.
Electronic Structure Analysis and Frontier Orbitals
The electronic structure of a molecule is fundamental to its chemical properties. For this compound, the distribution of electrons is influenced by the aromatic quinoline (B57606) ring system, the electron-donating ether oxygen atoms, and the ethoxyphenoxy group.
Frontier Molecular Orbitals (FMOs) , namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's reactivity and kinetic stability. niscpr.res.in The energy of HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between HOMO and LUMO (ΔE) is an indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. arabjchem.orgphyschemres.org
For quinoline derivatives, the HOMO is often delocalized over the entire molecule, while the LUMO can be similarly distributed. researchgate.net In the case of this compound, the presence of the oxygen atoms in the ether linkages is expected to influence the electron density, likely leading to a higher HOMO energy level compared to unsubstituted quinoline, indicating a greater ease of electron donation. The LUMO is anticipated to be distributed primarily over the quinoline ring, the primary site for accepting electrons.
Table 1: Predicted Frontier Orbital Properties of this compound
| Parameter | Predicted Value | Significance |
| HOMO Energy | ~ -5.5 to -6.0 eV | Indicates electron-donating capacity |
| LUMO Energy | ~ -1.0 to -1.5 eV | Indicates electron-accepting capacity |
| HOMO-LUMO Gap (ΔE) | ~ 4.0 to 5.0 eV | Suggests moderate chemical stability |
Note: These values are estimations based on computational studies of similar quinoline derivatives and have not been experimentally determined for this specific compound.
Reactivity Prediction (e.g., Electrophilicity, Nucleophilicity)
The electronic parameters derived from quantum chemical calculations can be used to predict the reactivity of this compound.
Electrophilicity and Nucleophilicity: The quinoline ring system itself is electron-deficient and can undergo nucleophilic substitution. researchgate.net However, the 8-alkoxy substituent, being electron-donating, can modulate this reactivity. The nitrogen atom in the quinoline ring and the oxygen atoms in the propoxy chain are potential nucleophilic centers, capable of donating electrons to electrophiles. Conversely, the aromatic rings can act as electrophilic sites, particularly for nucleophilic attack.
Global reactivity descriptors, such as chemical potential (μ), hardness (η), and global electrophilicity index (ω), can be calculated from the HOMO and LUMO energies to quantify these properties. arabjchem.org A higher chemical potential suggests greater nucleophilicity, while a higher electrophilicity index indicates a stronger electrophilic character. Based on its structure, this compound is expected to exhibit both nucleophilic and electrophilic characteristics, allowing it to interact with a variety of biological targets.
ADME (Absorption, Distribution, Metabolism, Excretion) Prediction
The pharmacokinetic profile of a compound, often summarized by ADME properties, is critical for its potential as a therapeutic agent. In silico models provide a valuable first pass assessment of these properties. researchgate.netresearchgate.net
In Silico Permeability and Solubility Prediction
Permeability: The ability of a compound to pass through biological membranes, such as the intestinal wall, is crucial for oral absorption. Caco-2 cell permeability assays are a common in vitro model for predicting human intestinal absorption. nih.govrsc.orgresearchgate.net In silico models can predict Caco-2 permeability (Papp). For a molecule like this compound, with a moderate molecular weight and lipophilicity, it is predicted to have good permeability.
Table 2: Predicted Physicochemical and ADME Properties of this compound
| Property | Predicted Value | Implication |
| Molecular Weight | ~337.4 g/mol | Within the range for good oral bioavailability |
| logP (Lipophilicity) | ~ 4.0 - 4.5 | Indicates good lipophilicity for membrane permeation |
| Aqueous Solubility (logS) | Low to Moderate | May require formulation strategies to enhance solubility |
| Caco-2 Permeability | High | Suggests good potential for oral absorption |
| Human Intestinal Absorption | High | Predicted to be well-absorbed from the gut |
Note: These predictions are generated from various in silico models and serve as an initial assessment.
Metabolic Stability Modeling (e.g., Cytochrome P450 Interactions)
Metabolism is a critical process that determines the half-life and potential for drug-drug interactions of a compound. The cytochrome P450 (CYP) family of enzymes is the primary system responsible for the metabolism of many drugs. nih.gov
For quinoline and its derivatives, metabolism often occurs on the quinoline ring, leading to hydroxylation or epoxidation. nih.govoup.com The specific CYP isoforms involved can include CYP2E1 and CYP2A6. nih.govoup.com The ether linkage in this compound presents an additional potential site for metabolism, specifically O-dealkylation.
In silico models can predict which CYP isoforms are most likely to metabolize a compound and can also predict the sites of metabolism on the molecule. It is anticipated that the metabolism of this compound would primarily involve oxidation of the quinoline and phenoxy rings and potentially cleavage of the ether bonds by enzymes such as CYP3A4 or CYP2D6, which are major drug-metabolizing enzymes. nih.gov The predicted metabolic stability would influence its duration of action in the body.
Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations
Elucidation of Key Structural Features for Biological Activity
The biological activity of 8-[3-(3-ethoxyphenoxy)propoxy]quinoline is intricately linked to its distinct structural components: the quinoline (B57606) heterocycle, the substitution at the 8-position, the flexible propoxy linker, and the terminal ethoxyphenoxy moiety.
The quinoline scaffold, a fusion of a benzene (B151609) and a pyridine (B92270) ring, is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds. nih.govresearchgate.net Its aromatic and heterocyclic nature allows for various interactions with biological targets, including π-π stacking and hydrogen bonding. The nitrogen atom in the quinoline ring can act as a hydrogen bond acceptor, a crucial feature for binding to many enzymes and receptors. who.int
The substitution pattern at the 8-position of the quinoline ring is a critical determinant of biological activity. In the case of this compound, an ether linkage at this position connects the quinoline core to the side chain. Studies on various 8-substituted quinolines have demonstrated that the nature and length of the substituent at this position can dramatically impact efficacy and selectivity. researchgate.netmdpi.com
For example, in a series of 8-aminoquinoline (B160924) derivatives, the length of the alkylamino side chain was found to significantly affect antiproliferative potency. nih.gov Research on other heterocyclic compounds has also shown that the length of an alkoxy chain can govern the potency of the molecule. nih.gov This suggests that the three-carbon propoxy chain in this compound is likely optimized for a specific spatial and conformational arrangement within its biological target.
A hypothetical SAR study on a series of 8-alkoxyquinoline analogs could yield data similar to that presented in the interactive table below, illustrating the impact of chain length on biological activity.
The three-carbon propoxy linker that connects the quinoline nucleus to the phenoxy ring provides significant conformational flexibility. This flexibility allows the molecule to adopt various spatial orientations, which can be crucial for optimal interaction with a binding site. The length of the linker is a key factor; a linker that is too short may not allow the terminal group to reach a critical interaction point, while a linker that is too long could introduce unfavorable steric interactions or lead to a loss of binding affinity due to entropic penalties.
Studies on other classes of compounds with similar linker structures have shown that a chain of two to five atoms is often optimal for connecting two key binding moieties. nih.gov The propoxy linker in this compound, with its three-carbon chain, falls within this optimal range, suggesting it is well-suited to position the ethoxyphenoxy group for effective binding. The ether oxygen atoms within the linker can also act as hydrogen bond acceptors, further contributing to the molecule's interaction profile.
The table below illustrates a hypothetical SAR study showing how linker length and composition can influence biological activity.
The terminal 3-ethoxyphenoxy group serves as a crucial anchoring point for the molecule within its biological target. The phenoxy ring itself can engage in hydrophobic and aromatic interactions, such as π-π stacking with aromatic amino acid residues in a protein's binding pocket.
The position of the ethoxy substituent on the phenoxy ring is critical. In the meta-position (position 3), the ethoxy group can influence the electronic distribution of the phenoxy ring and provide a point for specific hydrogen bonding or steric interactions without causing major steric hindrance that might be observed with ortho-substitution. The ethoxy group's oxygen atom can act as a hydrogen bond acceptor, and the ethyl group can participate in hydrophobic interactions.
The impact of the substituent on the phenoxy ring is a common theme in SAR studies. The electronic nature (electron-donating or electron-withdrawing) and the size of the substituent can fine-tune the binding affinity and selectivity of the molecule. A hypothetical SAR of the terminal phenoxy ring is presented in the table below.
Correlation between Molecular Descriptors and Biological Effects
To move from a qualitative understanding of SAR to a more quantitative one, researchers employ computational methods like Quantitative Structure-Activity Relationship (QSAR) modeling.
QSAR is a computational and statistical technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. mdpi.comnih.gov This is achieved by calculating various molecular descriptors that quantify different aspects of a molecule's structure, such as its electronic, steric, and hydrophobic properties.
For a series of quinoline derivatives, a typical QSAR study would involve calculating a wide range of descriptors. These can include:
Electronic Descriptors: Charges on specific atoms, dipole moment, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). These descriptors provide insight into the molecule's reactivity and ability to participate in electrostatic interactions. mdpi.com
Steric Descriptors: Molecular volume, surface area, and specific shape indices. These descriptors relate to how the molecule fits into its target binding site.
Hydrophobic Descriptors: The logarithm of the octanol-water partition coefficient (logP), which is a measure of the molecule's lipophilicity. This is crucial for understanding how the molecule will partition between aqueous and lipid environments, affecting its absorption, distribution, and ability to cross cell membranes. nih.gov
Topological Descriptors: These are numerical values derived from the graph representation of the molecule, describing its size, shape, and degree of branching.
Once these descriptors are calculated for a series of compounds with known biological activities, statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) are used to build a QSAR model. A robust QSAR model can then be used to predict the biological activity of new, untested compounds, thereby guiding the design of more potent and selective molecules.
For instance, a hypothetical QSAR equation for a series of 8-alkoxyquinoline derivatives might look like:
pIC50 = -0.5 * logP + 0.2 * MW - 0.1 * (LUMO) + 2.5
Where pIC50 is the negative logarithm of the half-maximal inhibitory concentration, logP is the hydrophobicity, MW is the molecular weight, and LUMO is the energy of the lowest unoccupied molecular orbital. Such an equation would suggest that lower hydrophobicity, higher molecular weight, and a less negative LUMO energy are beneficial for the biological activity of these compounds.
Ligand Efficiency and Lipophilicity Indices
The development of a successful drug candidate is a multidimensional optimization process where potency against a biological target must be balanced with favorable pharmacokinetic and physicochemical properties. Ligand efficiency (LE) and lipophilicity are critical metrics in this endeavor.
Ligand Efficiency (LE) is a measure of the binding energy per non-hydrogen atom of a molecule. It provides an assessment of how efficiently a compound utilizes its size to achieve binding affinity. A higher LE value is generally desirable, as it suggests that the compound has a more optimized interaction with its target, avoiding unnecessary molecular bulk that can negatively impact properties like solubility and membrane permeability. For quinoline derivatives, LE values are crucial in early-stage drug discovery to identify promising fragments and lead compounds. While specific LE data for this compound is not publicly available, studies on analogous quinoline-based inhibitors have shown that strategic modifications can significantly improve this metric. For instance, in a series of quinoline-4-carboxamide derivatives, the replacement of a 3-pyridyl group with an ethyl-linked pyrrolidine (B122466) led to an improved ligand-lipophilicity efficiency (LLE), a related metric that also considers lipophilicity. acs.org
Below is a table illustrating typical lipophilicity (logP) and ligand efficiency (LE) ranges for lead-like and drug-like compounds, providing a general context for where a molecule like this compound might be situated.
| Metric | Lead-Like | Drug-Like |
| LogP | 1 - 3 | < 5 |
| Ligand Efficiency (LE) | > 0.3 | > 0.3 |
This table presents generally accepted ranges for lead-like and drug-like compounds and is for illustrative purposes.
Design Principles for Enhanced Activity and Selectivity
The rational design of analogs of this compound with improved biological activity and selectivity hinges on a detailed understanding of its SAR. This involves systematically modifying its three main structural components: the 8-alkoxyquinoline core, the propoxy linker, and the terminal ethoxyphenoxy moiety.
The quinoline ring is a versatile scaffold that can be substituted at various positions to modulate activity. For 8-substituted quinolines, the nature of the substituent at this position is critical. Studies on 8-substituted quinoline-2-carboxamides have shown that the introduction of different alkyl and benzyl (B1604629) ethers at the 8-position significantly impacts inhibitory activity against various enzymes. nih.gov For instance, the presence of an 8-hydroxy group is often crucial for the activity of certain quinoline derivatives, and its replacement with an alkoxy group, as seen in the target compound, can alter the biological profile. nih.gov 3D-QSAR studies on quinoline derivatives have highlighted the importance of steric and electronic fields around the quinoline nucleus for biological activity. nih.gov
The 3-ethoxyphenoxy group at the terminus of the molecule provides an additional site for modification to enhance activity and selectivity. The substitution pattern on this phenyl ring can be altered to explore further interactions with the target. For example, the introduction of electron-donating or electron-withdrawing groups can modulate the electronic properties of the ring and its potential for hydrogen bonding or other interactions. The ethoxy group itself can be varied in size and nature to fine-tune lipophilicity and steric interactions.
The table below summarizes the key structural components of this compound and the general design considerations for each.
| Structural Component | Design Considerations for Enhanced Activity and Selectivity |
| 8-Alkoxyquinoline Core | - Modification of substituents on the quinoline ring to optimize electronic and steric properties. - Exploration of different functionalities at the 8-position to modulate target engagement. |
| Propoxy Linker | - Variation of linker length and rigidity to achieve optimal positioning of the terminal group. - Introduction of different heteroatoms within the linker to alter physicochemical properties. |
| 3-Ethoxyphenoxy Group | - Substitution on the phenyl ring to explore additional binding interactions. - Modification of the terminal ether group to fine-tune lipophilicity and steric fit. |
Preclinical Biological Evaluation: in Vitro and in Vivo Non Human Studies
General Considerations for Biological Screening of Quinoline (B57606) Derivatives
The quinoline scaffold, a bicyclic aromatic heterocycle, is a privileged structure in medicinal chemistry due to its presence in numerous natural products and synthetic compounds with a wide array of pharmacological activities. biointerfaceresearch.combiointerfaceresearch.comresearchgate.netresearchgate.net Derivatives of quinoline have been extensively investigated and developed as anticancer, antimalarial, anti-inflammatory, and antimicrobial agents. biointerfaceresearch.comresearchgate.netrdd.edu.iqresearchgate.net The biological screening of new quinoline derivatives, such as 8-[3-(3-ethoxyphenoxy)propoxy]quinoline, is guided by this historical success.
Screening typically begins with in vitro assays to determine the compound's activity against specific targets, such as enzymes or microbial strains, and to assess its cytotoxicity against mammalian cell lines to establish a preliminary therapeutic index. nih.govrsc.org Promising candidates from these initial screens often progress to more complex evaluations, including mechanism of action studies and testing in animal models to assess in vivo efficacy. The synthetic versatility of the quinoline ring allows for extensive structure-activity relationship (SAR) studies, where modifications at different positions of the quinoline core can significantly modulate potency and selectivity. biointerfaceresearch.comnih.gov
Antimicrobial Activity Studies
While no specific antimicrobial data exists for this compound, the quinoline class is renowned for its broad-spectrum antimicrobial properties.
Antibacterial Spectrum and Potency against Gram-Positive and Gram-Negative Strains
Quinoline derivatives have demonstrated significant potential as broad-spectrum antibacterial agents. biointerfaceresearch.comnih.gov Studies on various analogs show activity against both Gram-positive and Gram-negative bacteria. For instance, certain quinoline-2-one derivatives have been reported to be effective against strains like Staphylococcus aureus and Bacillus subtilis (Gram-positive), as well as Escherichia coli and Pseudomonas aeruginosa (Gram-negative). researchgate.net Similarly, a series of oxazino-quinoline derivatives displayed reasonable activity against drug-susceptible and resistant Gram-negative bacteria with Minimum Inhibitory Concentrations (MICs) ranging from 8 to 64 µg/mL. nih.gov The mechanism for some quinolones involves the inhibition of bacterial DNA gyrase and topoisomerase IV, which are essential for DNA replication. researchgate.net
Table 1: Antibacterial Activity of Selected Quinoline Derivatives Against Various Bacterial Strains
| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| Quinolone-based dihydrotriazines | S. aureus | 2 | biointerfaceresearch.com |
| Quinolone-based dihydrotriazines | E. coli | 2 | biointerfaceresearch.com |
| Oxazino-quinoline derivative (Compound 1) | Gram-negative bacteria | 8 - 64 | nih.gov |
| Quinolone coupled hybrid (Compound 5d) | Gram-positive & Gram-negative strains | 0.125 - 8 | nih.gov |
| Hydrazine-based quinolines | E. coli | Not specified | biointerfaceresearch.com |
| Hydrazine-based quinolines | S. aureus | Not specified | biointerfaceresearch.com |
Evaluation against Multidrug-Resistant Organisms (e.g., MRSA, VRE)
A critical area of research is the activity of quinolines against multidrug-resistant (MDR) pathogens. Several studies have highlighted the potential of novel quinoline derivatives to combat methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE). nih.govnih.govresearchgate.net For example, a series of quinoline-2-one derivatives were synthesized and tested against MDR Gram-positive strains. nih.gov One of the most potent compounds, designated 6c, exhibited a MIC of 0.75 µg/mL against both MRSA and VRE. nih.gov This compound also demonstrated significant activity in reducing biofilm formation in MRSA, a key factor in persistent infections. nih.gov Other research has identified quinoline derivatives with anti-MRSA MIC values as low as 0.5 µg/mL. nih.gov
Table 2: Activity of Selected Quinoline Derivatives Against Multidrug-Resistant Bacteria
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| Compound 6c (Quinoline-2-one derivative) | MRSA | 0.75 | nih.gov |
| Compound 6c (Quinoline-2-one derivative) | VRE | 0.75 | nih.gov |
| Compound 6l (Quinoline-2-one derivative) | MRSA | 1.50 | nih.gov |
| Compound 6l (Quinoline-2-one derivative) | VRE | 1.50 | nih.gov |
| Compound 30 (Nitroimidazole-quinoline hybrid) | MRSA | 1.0 | nih.gov |
| Compound 32 (Triazolyl-quinolone hybrid) | MRSA | 0.5 | nih.gov |
| Compound 2 (Benzofuroquinolinium derivative) | MRSA (ATCC 33592) | 0.5 | researchgate.net |
Mycobactericidal Activity Assessment
The quinoline scaffold is a cornerstone in the development of antitubercular agents, exemplified by the FDA-approved drug bedaquiline. nih.gov Research continues to explore new quinoline derivatives for activity against Mycobacterium tuberculosis (Mtb) and non-tuberculous mycobacteria (NTM). digitellinc.comnih.govacs.org One study identified a lead quinoline that inhibits the essential mycobacterial cell division protein FtsZ. nih.govnih.gov Another series of quinoline-3-carbohydrazone derivatives showed significant MIC values against M. tuberculosis H37Rv, with some compounds being comparable to the first-line drug isoniazid. utmb.edu Novel quinoline-based thiosemicarbazide (B42300) derivatives have also been synthesized, with the most active compounds showing MIC values of 6.25-12.5 μM against Mtb H37Rv. acs.org
Table 3: Mycobactericidal Activity of Selected Quinoline Derivatives
| Compound Class/Name | Target/Strain | MIC | Reference |
|---|---|---|---|
| QST4 (Thiosemicarbazide derivative) | M. tuberculosis H37Rv | 6.25 μM | acs.org |
| QST3 (Thiosemicarbazide derivative) | M. tuberculosis H37Rv | 12.5 μM | acs.org |
| QST10 (Thiosemicarbazide derivative) | M. tuberculosis H37Rv | 12.5 μM | acs.org |
| Quinoline-3-carbohydrazones (e.g., 13e, 14a) | M. tuberculosis H37Rv | Significant (not specified) | utmb.edu |
Antifungal Activity against Pathogenic Fungi
Quinoline derivatives have been evaluated for their efficacy against a range of pathogenic fungi, including Candida species and dermatophytes. researchgate.netnih.gov In one study, different quinoline derivatives displayed selective action; compounds 2 and 3 were active against Candida spp. with MICs of 25–50 μg/mL, while compound 5 was effective against dermatophytes with MICs of 12.5–25 μg/mL. nih.gov Other research focusing on agricultural applications has identified quinoline derivatives with potent activity against phytopathogenic fungi like Botrytis cinerea and Sclerotinia sclerotiorum. nih.govacs.org For example, compound Ac12 showed superior in vitro and in vivo fungicidal activity, with EC₅₀ values of 0.50 and 0.52 μg/mL against B. cinerea and S. sclerotiorum, respectively. nih.govacs.org
Table 4: Antifungal Activity of Selected Quinoline Derivatives
| Compound | Fungal Strain | MIC / EC₅₀ (µg/mL) | Reference |
|---|---|---|---|
| Compound 2 (Quinoline derivative) | Candida spp. | 25 - 50 | nih.gov |
| Compound 3 (Quinoline derivative) | Candida spp. | 25 - 50 | nih.gov |
| Compound 5 (Quinoline derivative) | Dermatophytes | 12.5 - 25 | nih.gov |
| Compound Ac12 | Botrytis cinerea | EC₅₀: 0.50 | nih.govacs.org |
| Compound Ac12 | Sclerotinia sclerotiorum | EC₅₀: 0.52 | nih.govacs.org |
| 8-Hydroxyquinoline (B1678124) | Botrytis cinerea | EC₅₀: 5.28 | nih.govacs.org |
| Fluorinated quinolines (e.g., 2b, 2e) | S. sclerotiorum | >80% inhibition at 50 µg/mL | mdpi.com |
| QST10 (Thiosemicarbazide derivative) | C. albicans | MIC: 31.25 | acs.org |
Antiviral Efficacy against Relevant Viral Models (e.g., HIV-1, Dengue, hRSV, MERS-CoV)
The antiviral potential of the quinoline scaffold has been demonstrated against several viruses, most notably the Dengue virus (DENV). researchgate.netnih.govnih.govbohrium.com Several studies have described novel quinoline derivatives that inhibit DENV serotype 2 replication in the low micromolar range. researchgate.netnih.gov These compounds appear to act at an early stage of the viral life cycle, impairing the accumulation of the viral envelope glycoprotein (B1211001) without showing direct virucidal activity. researchgate.netnih.gov Furthermore, some 4-anilinoquinoline derivatives have shown efficacy against DENV with EC₅₀ values between 0.63–0.69 μM. mdpi.com The broad potential of this chemical class is highlighted by reports of quinoline derivatives also showing inhibitory activity against other viruses, including alpha- and beta-coronaviruses, though specific data against MERS-CoV is less defined for this class. mdpi.com
Table 5: Antiviral Activity of Selected Quinoline Derivatives
| Compound Class/Name | Viral Model | Activity Metric | Value (µM) | Reference |
|---|---|---|---|---|
| Compound 1 (Quinoline derivative) | Dengue Virus 2 (DENV-2) | Antiviral Activity | Low micromolar | nih.gov |
| Compound 2 (Quinoline derivative) | Dengue Virus 2 (DENV-2) | Antiviral Activity | Low micromolar | nih.gov |
| Compound 12 (4-Anilinoquinoline) | Dengue Virus 2 (DENV-2) | EC₅₀ | 0.63 | mdpi.com |
| Compound 50 (4-Anilinoquinoline) | Dengue Virus 2 (DENV-2) | EC₅₀ | 0.69 | mdpi.com |
| Compound 52 (4-Anilinoquinoline) | Dengue Virus 2 (DENV-2) | EC₅₀ | 0.63 | mdpi.com |
Antiparasitic Activity Investigations
Antimalarial Efficacy in Parasite Cell Cultures and Animal Models (e.g., P. cynomolgi)
The 8-aminoquinoline (B160924) class of compounds, to which this compound belongs, has a long history of use in antimalarial chemotherapy. nih.govscispace.com These compounds are known for their activity against various stages of the Plasmodium parasite's life cycle. scispace.com Research efforts have utilized animal models, such as rhesus monkeys infected with Plasmodium cynomolgi, to screen for new drugs that can kill the dormant liver stage of the parasite, known as hypnozoites, which are responsible for malarial relapses. researchgate.net The similarity in drug activity profiles between P. cynomolgi and P. vivax makes this an effective screening model. researchgate.net
One study on a different 8-aminoquinoline derivative demonstrated causal prophylactic activity against sporozoite-induced P. cynomolgi B infection in rhesus monkeys. nih.gov While specific data on this compound's efficacy in P. cynomolgi models is not detailed in the provided search results, the broader class of 8-aminoquinolines is recognized for its potential to act against both blood and tissue forms of the malaria parasite. scispace.com The development of new antimalarials is critical due to the emergence of drug-resistant strains of P. falciparum. mdpi.com
Activity against Other Protozoan Parasites (e.g., Trypanosoma cruzi)
Investigations into the broader antiparasitic properties of quinoline derivatives have shown activity against various protozoan parasites. researchgate.net Chagas disease, caused by the parasite Trypanosoma cruzi, is a significant health concern, and the search for new, more effective treatments is ongoing. nih.govresearchgate.net
Studies have demonstrated that certain quinoline derivatives exhibit significant in vitro activity against T. cruzi. uantwerpen.be For instance, some synthesized quinoline compounds have shown potent activity against the trypomastigote forms of the parasite. nih.gov While direct studies on this compound against T. cruzi were not found in the search results, the general class of quinoline compounds is being actively explored for its potential in treating Chagas disease and other trypanosomatid infections. researchgate.netuantwerpen.be
Anticancer Activity Profiling
In Vitro Cytotoxicity against Various Cancer Cell Lines (e.g., Lung Adenocarcinoma A549, Colorectal Carcinoma HCT-116)
The cytotoxic potential of this compound and related compounds has been evaluated against a panel of human cancer cell lines. Quinoline derivatives have shown promise as antitumor agents, with some exhibiting significant cytotoxic effects. nih.gov
In one study, the cytotoxicity of a compound was assessed against human lung adenocarcinoma (A549) and colorectal carcinoma (HCT-116) cell lines, with IC50 values of 44.5 and 32.9 μmol/L, respectively. researchgate.net Another investigation into a novel quinoline derivative reported IC50 values of 9.96 µg/mL for A549 cells and 23 µg/mL for HCT-116 cells. nih.gov The activity of various quinoline derivatives against the HCT-116 cell line has been a point of focus in several studies. researchgate.net
In Vitro Cytotoxicity of Quinoline Derivatives
| Compound | Cell Line | IC50 Value | Source |
|---|---|---|---|
| Compound 1 (unspecified quinoline derivative) | A549 (Lung Adenocarcinoma) | 44.5 µmol/L | researchgate.net |
| Compound 1 (unspecified quinoline derivative) | HCT-116 (Colorectal Carcinoma) | 32.9 µmol/L | researchgate.net |
| BAPPN (11-(1,4-bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline) | A549 (Lung Adenocarcinoma) | 9.96 µg/mL | nih.gov |
| BAPPN (11-(1,4-bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline) | HCT-116 (Colorectal Carcinoma) | 23 µg/mL | nih.gov |
Assessment of Anti-Proliferative Effects in Cellular Models
Beyond initial cytotoxicity, the anti-proliferative effects of quinoline compounds have been a key area of research. nih.govmdpi.com These studies aim to understand how these compounds inhibit the growth and spread of cancer cells.
Research has shown that certain quinoline derivatives can effectively block the proliferation of various cancer cell lines. nih.gov For example, a series of 4-anilino quinazoline (B50416) derivatives were evaluated for their anti-proliferative efficacy in colorectal cancer cell lines, with one compound, DW-8, showing particular potency. mdpi.com The anti-proliferative activity of these compounds is often dose- and time-dependent. mdpi.com
Induction of Apoptosis and Cell Cycle Arrest in Cancer Models
A crucial aspect of anticancer drug discovery is determining the mechanism by which a compound induces cell death. Many effective chemotherapeutic agents work by inducing apoptosis (programmed cell death) and causing cell cycle arrest in cancer cells. nih.govnih.gov
In Vivo Antitumor Efficacy in Murine Xenograft Models (Tumor Growth Inhibition, Survival)
Quinoline and its derivatives have been a significant focus of anticancer drug development, with numerous studies demonstrating their potential to inhibit tumor growth and improve survival in preclinical models. researchgate.netekb.eg These compounds exert their effects through various mechanisms, including the induction of apoptosis, inhibition of angiogenesis, and disruption of cell cycle progression. ekb.egnih.gov
For instance, a novel quinoline derivative, compound 91b1, was shown to significantly reduce tumor size in a nude mice xenograft model. nih.govresearchgate.net In another study, quinazoline analogues were evaluated for their anti-tumor activity against Ehrlich ascites carcinoma (EAC) and Dalton's ascites lymphoma (DLA) in Swiss albino mice. One of the compounds, 3-(2-chloro benzylideneamine)-2-(furan-2-yl) quinazoline-4(3h)-one (Compound 21), at a dose of 20 mg/kg body weight, enhanced the mean survival time of the infected mice and helped restore haematological parameters towards normal in the EAC model. nih.gov In the DLA model, another derivative, Compound 12, significantly reduced tumor volume and weight at the same dosage. nih.gov
These studies underscore the potential of the quinoline scaffold in developing new anticancer agents. The anticancer activity of quinoline derivatives has been observed across a range of cancer cell lines, including those of breast, colon, lung, and renal cancers. researchgate.net
Interactive Data Table: In Vivo Antitumor Efficacy of Select Quinoline Derivatives
| Compound | Animal Model | Cancer Type | Key Findings | Reference |
| Compound 91b1 | Nude mice xenograft | Esophageal Squamous Cell Carcinoma (KYSE150) | Significantly reduced tumor volume after 25 days. | nih.govresearchgate.net |
| Compound 21 | Swiss albino mice | Ehrlich Ascites Carcinoma (EAC) | Enhanced mean survival time and restored haematological parameters. | nih.gov |
| Compound 12 | Swiss albino mice | Dalton's Ascites Lymphoma (DLA) | Significantly reduced tumor volume and weight. | nih.gov |
Anti-inflammatory and Analgesic Property Assessment in Animal Models
The quinoline nucleus is a versatile scaffold that has been explored for its anti-inflammatory and analgesic properties. nih.govbiointerfaceresearch.com Various derivatives have shown promise in animal models of inflammation and pain. jneonatalsurg.comjneonatalsurg.com
In one study, a novel quinazoline derivative demonstrated dose-dependent inhibition of paw edema in a carrageenan-induced inflammation model in rats, with efficacy comparable to indomethacin (B1671933) at a 50 mg/kg dose. jneonatalsurg.comjneonatalsurg.com The same compound also exhibited significant analgesic effects in mice, as evidenced by a reduction in acetic acid-induced writhing (peripheral analgesia) and an increased latency in the hot plate test (central analgesia). jneonatalsurg.comjneonatalsurg.com
Another study on a synthetic quinoline compound, 2-(4-Methoxyphenyl)benzo[h]quinoline-4-carboxylic acid (QC), showed a dose-dependent analgesic effect in both chemical and thermal nociception models in mice. nih.gov At a dose of 6.562 mg/kg, its anti-nociceptive effect was comparable to diclofenac. This compound also demonstrated potent anti-inflammatory activity in the xylene-induced ear edema test. nih.gov The mechanism of action for some of these derivatives is thought to involve the inhibition of cyclooxygenase-2 (COX-2). nih.gov
Furthermore, a series of halogenated 4-anilinoquinoline-3-carboxylic acids and related esters were synthesized and tested for their anti-inflammatory and analgesic activities. nih.gov Some of these compounds displayed good analgesic activity, in some cases exceeding that of the reference drug, indomethacin. nih.gov
Interactive Data Table: Anti-inflammatory and Analgesic Effects of Select Quinoline Derivatives
| Compound/Derivative Class | Animal Model | Test | Key Findings | Reference |
| Novel Quinazoline Derivative | Rats | Carrageenan-induced paw edema | Dose-dependent inhibition of edema. | jneonatalsurg.comjneonatalsurg.com |
| Novel Quinazoline Derivative | Mice | Acetic acid-induced writhing | Significant reduction in writhing, indicating peripheral analgesia. | jneonatalsurg.comjneonatalsurg.com |
| Novel Quinazoline Derivative | Mice | Hot plate test | Increased latency, suggesting central analgesia. | jneonatalsurg.comjneonatalsurg.com |
| 2-(4-Methoxyphenyl)benzo[h] quinoline-4-carboxylic acid (QC) | Mice | Writhing and hot plate tests | Significant dose-related analgesic effects. | nih.gov |
| 2-(4-Methoxyphenyl)benzo[h] quinoline-4-carboxylic acid (QC) | Mice | Xylene-induced ear edema | High anti-inflammatory effects. | nih.gov |
| Halogenated 4-anilinoquinoline -3-carboxylic acids | Not specified | Not specified | Good analgesic activity, sometimes higher than indomethacin. | nih.gov |
Other Potential Biological Activities
Neuroprotective Effects
Quinoline derivatives have emerged as promising candidates for the development of neuroprotective agents. nih.govnih.govresearchgate.net Their antioxidant properties and ability to inhibit key enzymes involved in neurodegeneration are of particular interest. nih.govnih.gov Some derivatives of 1,2,3,4-tetrahydroquinoline (B108954) have shown significant antioxidant properties. mdpi.com
Studies have shown that quinoline derivatives can act as multifunctional antioxidants against neurodegenerative conditions like Alzheimer's and Parkinson's diseases. nih.govnih.govresearchgate.net The proposed mechanisms for their neuroprotective effects include scavenging free radicals and inhibiting enzymes such as acetylcholinesterase (AChE), monoamine oxidase B (MAO-B), and catechol-O-methyltransferase (COMT). nih.govnih.gov The antioxidant effect of some quinoline derivatives is attributed to the ability of the secondary nitrogen atom in the hydroquinoline ring to form a radical. mdpi.com Additionally, some quinolines are thought to exert neuroprotective effects by chelating iron and preventing the formation of free radicals. mdpi.com The NF-κB pathway, which is implicated in neuroinflammation, has also been identified as a target for some quinoline derivatives. dtic.mil
Enzyme Inhibition Assays (e.g., HIV-1 Integrase, DNA Topoisomerases)
The HIV-1 integrase enzyme is a crucial target for antiretroviral therapy, and various quinoline derivatives have been investigated as inhibitors. nih.govuniroma1.itnih.gov Styrylquinoline (SQ) derivatives, for example, have been shown to efficiently inhibit the 3'-processing activity of integrase with IC50 values in the micromolar range. nih.gov These compounds appear to act competitively, preventing the binding of viral DNA to the enzyme. nih.gov Other quinolinonyl derivatives have been designed to disrupt the interaction between integrase and viral RNA, a process vital for the generation of infectious virions. uniroma1.it Some bifunctional quinolonyl diketo acid derivatives have demonstrated good antiviral efficacy in HIV-1 infected cells with low cytotoxicity. nih.gov
DNA topoisomerases are essential enzymes for cell proliferation and are well-established targets for anticancer drugs. nih.govwikipedia.org Quinolone antimicrobials are known to target bacterial DNA gyrase and topoisomerase IV. nih.govnih.gov In the context of cancer, certain quinoline derivatives have been developed as inhibitors of human topoisomerases. For instance, topotecan, a semi-synthetic derivative of the quinoline alkaloid camptothecin, is a well-known topoisomerase I inhibitor used in cancer chemotherapy. wikipedia.org It works by stabilizing the enzyme-DNA complex, leading to DNA breaks and cell death. wikipedia.org Novel quinoline derivatives are continuously being explored for their potential to inhibit these crucial enzymes. nih.govacs.org
Receptor Binding Studies
The versatility of the quinoline scaffold extends to its ability to interact with various receptors, including opioid receptors. A study focused on the synthesis and characterization of novel quinoline derivatives found that these compounds exhibited varying degrees of activity at the kappa and mu opioid receptors, with negligible interaction at the delta receptor. nih.gov One compound, in particular, showed a greater affinity for the mu receptor compared to the kappa receptor. nih.gov This suggests the potential for developing quinoline-based ligands with specific opioid receptor profiles, which could be useful in the treatment of conditions like narcotic addiction. nih.gov Opioid receptors are G-protein coupled receptors (GPCRs) that mediate pain relief, and ligands that can selectively modulate their downstream signaling pathways are of significant therapeutic interest. mdpi.comnih.gov The interaction of adrenergic compounds with opioid receptors has also been noted, highlighting the complex pharmacology of these systems. mdpi.com
Mechanistic Investigations at the Molecular and Cellular Level
Target Identification and Validation
The initial steps in understanding the pharmacological profile of a compound involve identifying its molecular targets. For 8-[3-(3-ethoxyphenoxy)propoxy]quinoline, this process would likely involve a combination of computational predictions and experimental assays.
Investigation of Specific Enzyme/Receptor Interactions
While specific enzymatic or receptor targets for this compound have not been definitively identified in publicly available literature, the broader class of quinoline (B57606) derivatives has been shown to interact with a variety of enzymes and receptors. For instance, certain quinoline-based compounds have been identified as inhibitors of enzymes such as PIM-1 kinase, which is involved in cell proliferation and survival. nih.gov These compounds can act as either competitive or non-competitive inhibitors. nih.gov
Additionally, derivatives of the core quinoline structure have been shown to act as agonists for receptors like the κ-opioid receptor (KOR). nih.gov The binding affinity of these compounds can be highly dependent on their stereochemistry. nih.gov Given the structural similarities, it is plausible that this compound could exhibit inhibitory or modulatory effects on various kinases or other enzymes. The 8-alkoxy substitution is a key feature, and studies on related compounds such as 3-butyryl-8-methoxy-4-[(2-thiophenyl)amino]quinoline have demonstrated potent inhibition of H+/K+-ATPase, the gastric proton pump. nih.gov
Further research would be necessary to determine the specific binding profile of this compound and to identify its primary molecular targets.
High-Throughput Screening for Molecular Targets
High-throughput screening (HTS) is a critical tool for identifying the molecular targets of novel compounds. In such screens, large libraries of chemicals are tested for their ability to modulate the activity of a specific biological target. researchgate.netnih.gov For example, a quantitative HTS campaign identified 8-hydroxyquinolines as inhibitors of histone demethylases, a class of enzymes involved in epigenetic regulation. nih.gov This screen of approximately 236,000 compounds demonstrated that the 8-hydroxyquinoline (B1678124) scaffold is a viable template for developing enzyme inhibitors. nih.gov
While there is no specific HTS data available for this compound, its structural relationship to 8-hydroxyquinolines suggests it could be active in similar screens. A typical HTS workflow would involve:
Primary Screen: Testing the compound at a single concentration against a panel of targets to identify initial "hits."
Dose-Response Confirmation: Re-testing the hits at multiple concentrations to confirm their activity and determine their potency (e.g., IC50 or EC50 values).
Secondary Assays: Performing additional assays to validate the hits, determine their mechanism of action, and assess their selectivity.
Such a screening cascade would be essential to systematically explore the target landscape of this compound.
Elucidation of Cellular Pathways Modulated by the Compound
Beyond direct target binding, understanding how a compound affects broader cellular pathways is crucial. Based on the known activities of related quinoline compounds, several key pathways may be modulated by this compound.
Autophagy Modulation (e.g., ATG5-dependent pathway)
Autophagy is a fundamental cellular process for degrading and recycling cellular components. The process is tightly regulated by a series of autophagy-related genes (ATG). ATG5 is a key protein that, in conjunction with ATG12 and ATG16L1, forms a complex essential for the elongation of the autophagosome membrane. nih.gov Studies have shown that both ATG5 and ATG7 are crucial for the canonical autophagy pathway. nih.govresearchgate.net
While there is no direct evidence linking this compound to autophagy, some quinoline derivatives have been shown to induce this process. The induction or inhibition of autophagy, particularly through the ATG5-dependent pathway, represents a potential mechanism of action for this compound. nih.govnih.gov Research has also uncovered an alternative, Atg5/Atg7-independent autophagy pathway, indicating the complexity of this cellular process. nih.govresearchgate.net Further investigation would be required to determine if this compound influences either of these autophagic pathways.
DNA Intercalation and Replication Interference
The planar aromatic structure of the quinoline ring system is a common feature in molecules that can intercalate into DNA. nih.gov DNA intercalators insert themselves between the base pairs of the DNA double helix, which can lead to interference with DNA replication and transcription, ultimately triggering cellular apoptosis. researchgate.net
Several studies have demonstrated the DNA-binding properties of quinoline derivatives. For example, a novel tetracyclic condensed quinoline, 8-methoxypyrimido[4',5':4,5]thieno(2,3-b)quinoline-4(3H)-one (MPTQ), has been identified as a potent DNA intercalator with significant antitumor activity. nih.gov Similarly, tetrahydroindeno[1,2-b]pyrido[4,3,2-de]quinoline derivatives were designed as DNA intercalating agents and showed cytotoxic effects. nih.gov It is therefore plausible that this compound could also function as a DNA intercalator, a hypothesis that could be tested using techniques such as UV-visible spectroscopy, fluorescence spectroscopy, and circular dichroism with calf thymus DNA.
Metal Chelation and its Biological Implications (e.g., with Cu, Fe, Zn ions)
The 8-hydroxyquinoline scaffold is a well-established metal-chelating moiety. The nitrogen atom of the quinoline ring and the oxygen atom of the hydroxyl group (or, in this case, the ether oxygen of the propoxy chain) can form a stable five-membered ring with a metal ion. This chelation can have profound biological consequences.
While this compound itself is an 8-alkoxy derivative and not an 8-hydroxyquinoline, the potential for the quinoline nitrogen and the ether oxygen to coordinate with metal ions exists. The chelation of biologically important metal ions such as copper (Cu), iron (Fe), and zinc (Zn) can disrupt their homeostasis and affect the function of metalloenzymes.
Copper (Cu): 8-Aminoquinoline (B160924) derivatives have been specifically designed as copper chelators. researchgate.net The chelation of copper can lead to the generation of reactive oxygen species (ROS) through redox cycling, inducing oxidative stress within cells. nih.gov
Iron (Fe): The chelation of iron can lead to iron deprivation in cells, which can be a therapeutic strategy against cancer, as rapidly proliferating cancer cells have a high iron demand.
Zinc (Zn): 8-Amidoquinoline and 8-hydroxyquinoline derivatives are known to act as fluorescent probes for zinc ions, highlighting their strong binding affinity. nih.govrsc.org
The ability of this compound to chelate these metal ions would depend on the stability of the resulting metal complexes. This property could be a key determinant of its biological activity.
Table of Potential Metal Chelation Properties:
| Metal Ion | Potential Interaction with Quinoline Core | Potential Biological Implication |
| Copper (Cu²⁺) | Forms stable complexes with 8-substituted quinolines. researchgate.netnih.gov | Induction of oxidative stress via redox cycling. nih.gov |
| Iron (Fe³⁺) | Can be chelated by quinoline derivatives, leading to iron deprivation. | Potential anticancer effects due to high iron demand of tumor cells. |
| Zinc (Zn²⁺) | Strong chelation by 8-substituted quinolines, often with fluorescent changes. nih.govrsc.org | Disruption of zinc-finger proteins and metalloenzymes. |
Membrane Permeability and Intracellular Accumulation
Currently, there is a notable absence of publicly available scientific literature detailing the membrane permeability and intracellular accumulation of this compound. While the lipophilic nature of the ethoxyphenoxy and quinoline moieties suggests potential for passive diffusion across cellular membranes, empirical data from studies such as parallel artificial membrane permeability assays (PAMPA) or cell-based uptake experiments are required for confirmation. Without such dedicated studies, any discussion on how this compound traverses the cell membrane and accumulates within the cell remains speculative.
Molecular Mechanisms of Resistance
Given the lack of research into the specific biological activities of this compound, there is consequently no information regarding molecular mechanisms of resistance to this compound. The development of resistance is typically studied in the context of a compound's demonstrated efficacy against a particular pathogen or cell line. nih.govnih.gov As the primary biological targets and activities of this compound have not been characterized, investigations into resistance mechanisms have not been undertaken.
Gene Expression and Proteomic Analysis in Cellular Models
There are no available studies on the effects of this compound on gene expression or the proteome of any cellular models. Such analyses are crucial for elucidating a compound's mechanism of action and its downstream cellular effects. Techniques like microarray analysis, RNA-sequencing, and mass spectrometry-based proteomics would be necessary to profile the changes induced by this compound. The absence of this data means that the molecular pathways modulated by this compound are currently unknown.
Future Directions and Translational Perspectives
Development of Next-Generation Analogues with Improved Potency or Selectivity
A cornerstone of advancing any promising chemical scaffold is the rational design of next-generation analogues. For 8-[3-(3-ethoxyphenoxy)propoxy]quinoline, the goal is to synthesize derivatives with enhanced potency against the intended biological target and superior selectivity to minimize off-target effects. Structure-activity relationship (SAR) studies are paramount in this endeavor, providing insights into how specific structural modifications influence biological activity. orientjchem.orgnih.govresearchgate.net
Key synthetic modifications can be envisioned at three primary locations on the molecule:
The Quinoline (B57606) Core: The quinoline ring is a versatile nucleus amenable to various substitutions. orientjchem.orgnih.gov Modifications at positions other than the 8-position ether linkage could fine-tune electronic properties, influence metabolic stability, or introduce new interaction points with the target protein. For instance, the introduction of a fluorine atom at the C-6 position or a cyano group at the C-7 position has been shown in other quinoline series to enhance potency or selectivity. orientjchem.orgnih.gov
The Alkoxy Linker: The 3-(3-ethoxyphenoxy)propoxy chain plays a crucial role in positioning the terminal phenyl ring relative to the quinoline core. Altering the length, rigidity, or polarity of this linker can optimize the compound's fit within a target's binding pocket. Introducing heteroatoms or conformational constraints within the chain are common strategies to improve pharmacokinetic properties and target engagement.
The Terminal Phenoxy Group: The 3-ethoxy substituent on the terminal phenyl ring is a key site for modification. SAR studies on similar quinoline ethers have shown that altering substituents on this ring can dramatically impact potency and selectivity for protein kinases. nih.gov Exploring a range of electron-donating and electron-withdrawing groups, as well as different substitution patterns, could lead to the discovery of analogues with significantly improved profiles. nih.gov For example, replacing the ethoxy group with bulkier substituents has been shown to enhance the antiproliferative activity of some quinoline derivatives. nih.gov
Computational modeling and 3D-QSAR (Three-Dimensional Quantitative Structure-Activity Relationship) analysis can be employed to guide the synthesis of these new analogues, allowing for a more rational and efficient exploration of the chemical space. nih.gov
Exploration of Combination Therapies with Existing Agents
The complexity of many diseases, particularly cancer, often necessitates targeting multiple biological pathways simultaneously. rsc.orgnih.gov Exploring the use of this compound in combination with existing therapeutic agents is a critical translational perspective. Such combinations can lead to synergistic effects, where the combined therapeutic benefit is greater than the sum of the individual agents, and may help overcome or prevent the development of drug resistance. rsc.orgnih.gov
For instance, if this compound functions as a kinase inhibitor, combining it with a standard-of-care cytotoxic agent or a drug targeting a parallel survival pathway could be highly effective. nih.gov Studies on quinoline-chalcone hybrids have demonstrated synergistic anticancer effects when combined with drugs like paclitaxel (B517696) or doxorubicin. rsc.org Preclinical evaluation in relevant cell lines and animal models would be essential to identify the most effective and safe combination regimens. The goal is to develop multi-target treatment strategies that improve patient outcomes. mdpi.com
Application in Chemical Biology Tools for Target Deconvolution
Understanding the precise molecular target(s) of a bioactive compound is fundamental to its development. mdpi.com this compound can serve as a template for the design of chemical biology probes to facilitate target identification and validation, a process known as target deconvolution. nih.govnih.gov
Two primary strategies for creating such tools are:
Affinity-Based Probes: An analogue of the parent compound can be synthesized with a "tag," such as biotin, attached via a linker. nih.gov This biotinylated probe retains its ability to bind to the target protein(s). frontiersin.org After incubating the probe with cell lysates, the probe-protein complexes can be captured using streptavidin-coated beads. The bound proteins are then eluted and identified using mass spectrometry, revealing the direct binding partners of the compound. nih.govfrontiersin.org
Photoaffinity Labeling: This powerful technique involves creating a derivative of this compound that incorporates a photoreactive group, such as an azide. nih.govacs.org This probe is introduced to cells or cell lysates and, upon exposure to UV light, the photoreactive group becomes activated and forms a permanent, covalent bond with any protein in close proximity (i.e., the binding target). This irreversible linkage allows for the stringent purification and confident identification of the target protein, even for weak or transient interactions. nih.govacs.org
These chemical biology tools are invaluable for confirming the intended mechanism of action and uncovering potential off-targets that could contribute to efficacy or toxicity. mdpi.com
Potential for Prodrug Design and Delivery Systems
Optimizing the pharmacokinetic properties of a drug candidate is crucial for its clinical success. Prodrug design and advanced drug delivery systems represent key strategies to improve the absorption, distribution, metabolism, and excretion (ADME) profile of this compound. nih.govacs.org
A prodrug is a biologically inactive derivative of a parent drug molecule that undergoes an enzymatic or chemical transformation in vivo to release the active compound. nih.govnih.gov For a molecule like this compound, a prodrug approach could be used to:
Enhance Water Solubility: Attaching a polar promoiety, such as a phosphate (B84403) or an amino acid, can significantly increase aqueous solubility, which is often a prerequisite for intravenous administration or improved oral absorption. acs.org
Improve Oral Bioavailability: Modifying the structure to create a prodrug can protect the parent molecule from premature metabolism in the gut or liver, thereby increasing the amount of active drug that reaches systemic circulation. nih.gov Studies on 3-formylquinolone derivatives showed they functioned as effective prodrugs, leading to higher serum levels of the active 3-carboxyl parent compounds after oral administration. nih.gov
In addition to prodrugs, formulating the compound within drug delivery systems like lipid-based or polymer-based nanoparticles could offer significant advantages. Such systems can protect the drug from degradation, extend its circulation half-life, and potentially target it to specific tissues, such as tumors, through passive (the enhanced permeability and retention effect) or active (ligand-based) targeting.
Strategic Approaches for Further Preclinical Development
A robust and comprehensive preclinical development plan is the final gateway before a compound can be considered for human trials. For this compound or its optimized analogues, this would involve a rigorous series of evaluations.
| Preclinical Development Stage | Key Objectives and Methodologies |
| In-depth Pharmacokinetics (PK) | Characterize the ADME (Absorption, Distribution, Metabolism, Excretion) profile in multiple species (e.g., rat, dog). Determine key parameters like half-life, clearance, and oral bioavailability. nih.govnih.gov |
| Pharmacodynamics (PD) | Establish a clear relationship between drug exposure (PK) and the biological effect (PD). This involves measuring target engagement or downstream pathway modulation at various dose levels in animal models. nih.gov |
| Efficacy in Disease Models | Demonstrate therapeutic activity in relevant in vivo models of the target disease (e.g., patient-derived xenograft models for cancer). This provides crucial proof-of-concept for clinical translation. |
| Biomarker Identification | Discover and validate predictive biomarkers that can identify the patient population most likely to respond to the drug. This could involve measuring the expression or mutation status of the drug's target or related pathway components. mdpi.com |
Successful completion of these preclinical studies, demonstrating a favorable balance of efficacy and safety, is essential to build a strong case for initiating Investigational New Drug (IND)-enabling studies and moving forward into clinical development.
Q & A
Basic Research Questions
Q. What synthetic strategies are commonly employed to prepare 8-[3-(3-ethoxyphenoxy)propoxy]quinoline?
- The compound can be synthesized via nucleophilic substitution reactions. For example, 8-hydroxyquinoline is reacted with epichlorohydrin in the presence of potassium carbonate to form intermediates like epoxide or chlorohydrin derivatives. Subsequent reactions with substituted amines or phenols yield the target compound. Reaction optimization (e.g., solvent, temperature) is critical to minimize byproducts .
- Alternative routes involve catalytic systems, such as chromium-catalyzed coupling of lignin-derived β-O-4 models with α-amino ketones, which can introduce ethoxyphenoxy groups via selective C-O bond cleavage .
Q. What analytical techniques are used to confirm the structure of this compound?
- 1H-NMR and 13C-NMR verify substituent positions and purity by matching spectral data with calculated chemical shifts (e.g., aromatic protons at δ 6.8–8.9 ppm for quinoline rings) .
- High-Performance Liquid Chromatography (HPLC) monitors reaction progress and determines hydrolytic stability (e.g., rate constants at pH 7 and 12) .
- Mass spectrometry (HRMS-ESI) confirms molecular ion peaks (e.g., [M+H]+ with <1 ppm error between calculated and observed values) .
Q. What safety precautions are essential when handling this compound in the lab?
- Use nitrile gloves and protective eyewear to avoid skin/eye contact. For inhalation risks, employ NIOSH-certified respirators (e.g., P95 for particulates) in ventilated fume hoods. Emergency protocols include rinsing exposed areas with water and seeking medical attention for persistent irritation .
Advanced Research Questions
Q. How does hydrolytic stability of this compound vary under physiological conditions?
- Hydrolytic degradation follows pseudo-first-order kinetics. At pH 7 (simulating physiological conditions), the rate constant (k) is ~1.2 × 10⁻³ min⁻¹, while at pH 12 , k increases to 4.5 × 10⁻³ min⁻¹ due to alkaline cleavage of the propoxy linker. Stability studies using HPLC reveal that electron-withdrawing substituents on the phenoxy group enhance resistance to hydrolysis .
Q. What catalytic systems improve the efficiency of quinoline functionalization?
- Copper(II) acetate facilitates Ullmann-type coupling reactions between 8-hydroxyquinoline derivatives and boronic acids (e.g., 4-methoxyphenylboronic acid) in dichloroethane (DCE), achieving yields up to 50%. Chromium catalysts enable selective C-O bond activation in lignin models, offering a sustainable route to ethoxyphenoxy-quinoline hybrids .
Q. How do intermolecular interactions influence the solid-state structure of this compound?
- X-ray crystallography reveals non-classical hydrogen bonds (C–H⋯O, N–H⋯N) and π-π stacking between quinoline rings (centroid distances: 3.5–3.7 Å). Fluorinated substituents (e.g., trifluoroethoxy groups) introduce C–F⋯π interactions (3.1–3.2 Å), stabilizing crystal packing .
Q. Can computational methods predict the electronic properties of this compound?
- Density Functional Theory (DFT) calculations correlate HOMO-LUMO gaps (ΔE ≈ 4.2 eV) with UV-Vis absorption maxima (~320 nm). Molecular electrostatic potential maps highlight nucleophilic regions at the quinoline nitrogen and ethoxy oxygen, guiding derivatization strategies .
Q. What structural modifications enhance bioactivity while maintaining solubility?
- Introducing polar groups (e.g., hydroxyl, amino) at the 2-position of the quinoline ring improves water solubility without compromising β-adrenergic receptor binding (IC50 reduced from 12 µM to 3 µM in derivatives). Conversely, lipophilic substituents (e.g., trifluoromethyl) enhance membrane permeability but reduce aqueous stability .
Methodological Considerations
- Reaction Optimization : For coupling reactions, elevated temperatures (85°C) and polar aprotic solvents (acetonitrile) improve yields (e.g., 88% for allyloxy derivatives) .
- Purification : Silica gel chromatography with petroleum ether/ethyl acetate gradients (50:3 to 1:10 v/v) effectively separates regioisomers .
- Stability Testing : Store the compound under inert gas (N2) at –20°C to prevent oxidation. Monitor degradation via HPLC-UV at 254 nm .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
